m-PEG3-acid chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO4/c1-11-4-5-13-7-6-12-3-2-8(9)10/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAOJSQBWUCVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization for M Peg3 Acid Chloride
Established Synthetic Pathways to m-PEG3-acid chloride
The traditional synthesis of this compound is a two-step process that begins with its carboxylic acid precursor, followed by conversion to the highly reactive acid chloride.
Carboxylic Acid Precursor Derivatization
The immediate precursor to this compound is m-PEG3-carboxylic acid (HOOC-(CH₂CH₂O)₃-CH₃). The synthesis of this precursor is a crucial first step that dictates the purity of the final product. Two primary routes are commonly employed:
Hydrolysis of an Ester Precursor: A prevalent laboratory and potential industrial method involves the synthesis of a stable ester of the PEG acid, such as a t-butyl ester. This ester can be purified to a high degree before being hydrolyzed to the corresponding carboxylic acid. For instance, a t-butyl ester of a PEG carboxylic acid can be deprotected using trifluoroacetic acid in a solvent like methylene (B1212753) chloride to yield the high-purity carboxylic acid. google.com This method offers the advantage of having a stable, easily purifiable intermediate.
Oxidation of the Corresponding Alcohol: A more direct approach involves the oxidation of the terminal hydroxyl group of m-PEG3-alcohol (HO-(CH₂CH₂O)₃-CH₃). This is a standard transformation in organic chemistry, often utilizing oxidizing agents like Jones reagent (CrO₃ in sulfuric acid) or milder, more selective reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) to minimize side reactions.
Table 1: Comparison of Synthetic Pathways to m-PEG3-carboxylic acid
| Method | Precursor | Key Reagents | Advantages | Disadvantages |
| Ester Hydrolysis | m-PEG3-carboxylic acid t-butyl ester | Trifluoroacetic Acid (TFA) | High purity of final acid; stable intermediate. google.com | Requires an additional protection/deprotection step. |
| Alcohol Oxidation | m-PEG3-alcohol | Jones Reagent, PCC, DMP | More direct route. | Risk of over-oxidation or side reactions; may require extensive purification. |
Reagent Selection for Acid Chloride Formation
The conversion of the carboxylic acid group to an acid chloride is a fundamental reaction in organic synthesis. The choice of chlorinating agent is critical for ensuring high yield and purity, as this compound is sensitive to moisture and can be prone to side reactions. acs.org
The most common and well-established reagents for this transformation include:
Thionyl Chloride (SOCl₂): This is a widely used reagent because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion. fiveable.me The reaction can be accelerated by a catalytic amount of N,N-dimethylformamide (DMF). fiveable.me
Oxalyl Chloride ((COCl)₂): Often considered a milder and more selective alternative to thionyl chloride, oxalyl chloride also produces gaseous byproducts (CO, CO₂, HCl). It is particularly useful for substrates sensitive to the harsher conditions of SOCl₂. fiveable.me
Phosphorus Pentachloride (PCl₅): Another effective, though highly reactive, chlorinating agent. A key drawback is that its byproduct, phosphorus oxychloride (POCl₃), is a liquid with a high boiling point, which can complicate purification of the desired product. fiveable.me
A patent for related PEG-acid derivatives confirms that converting the carboxylic acid to an acid chloride intermediate is a standard step in creating further derivatives. google.com
Table 2: Common Reagents for Acid Chloride Formation
| Reagent | Formula | Byproducts | Key Features |
| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Widely used; gaseous byproducts simplify workup. fiveable.me |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) | Milder conditions; clean reaction with gaseous byproducts. fiveable.me |
| Phosphorus Pentachloride | PCl₅ | POCl₃ (liquid), HCl | Highly reactive. |
Methodological Advancements in this compound Synthesis
Recent research has focused on improving the efficiency, safety, and environmental impact of synthesizing activated compounds like this compound.
Novel Catalytic Systems for Enhanced Efficiency
Modern synthetic chemistry aims to replace stoichiometric reagents with catalytic systems to improve atom economy and reduce waste.
Phase-Transfer Catalysis (PTC): PTC has been shown to be effective for related reactions involving carboxylic acids and PEG molecules. For example, PEG itself can act as a phase-transfer catalyst for the synthesis of carboxylic anhydrides. ajol.info The development of bifunctional PEG-based nanomagnetic phase-transfer catalysts further highlights the potential for creating recyclable and highly efficient catalytic systems for reactions involving PEGylated reagents. chemmethod.com Such systems could be adapted to the synthesis of acid chlorides, potentially allowing for milder reaction conditions and easier catalyst separation.
Advanced Catalysis for Acylation: While not for the synthesis of the acid chloride itself, significant progress has been made in palladium- and copper-catalyzed coupling reactions of acid chlorides. nih.govmdpi.com For instance, microwave-assisted Suzuki-Miyaura couplings using palladium catalysts can be completed in minutes. nih.gov The development of robust catalysts, such as Pd(0) nanoparticles stabilized in nanomicelles that are compatible with water-sensitive acid chlorides, demonstrates a major leap in handling these reactive species. acs.org These advancements drive the need for high-quality acid chlorides and may inform the development of novel catalytic methods for their synthesis.
Strategies for Purity Enhancement and Impurity Profiling
The purity of this compound is critical for its application, as impurities can lead to undesired side products and reduced efficacy in subsequent conjugation reactions.
Impurity Profiling: A primary impurity in any m-PEG derivative is the corresponding polyethylene (B3416737) glycol diol, which arises from water contamination during the initial polymerization of ethylene (B1197577) oxide. researchgate.net This di-functional impurity can lead to cross-linking when used in protein modification. creativepegworks.com Another significant impurity is the unreacted starting material, m-PEG3-carboxylic acid, or its precursor, m-PEG3-alcohol, which can result from incomplete conversion. google.com Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying these impurities. google.com
Purification Strategies: Traditional purification methods like recrystallization and precipitation are commonly used. researchgate.net For PEG derivatives, precipitation is often achieved by adding a non-solvent like ethyl ether or hexane (B92381) to a solution of the compound in a solvent such as methylene chloride or acetone. researchgate.net For more challenging separations, chromatographic techniques are employed. Ion-exchange chromatography is particularly effective for separating charged species (like the PEG-acid precursor) from neutral impurities (like PEG-diol). creativepegworks.commdpi.com Size exclusion chromatography can also be used to separate molecules based on their hydrodynamic volume. mdpi.com
Table 3: Impurity Control in this compound Synthesis
| Impurity | Source | Impact | Purification/Control Method |
| PEG-diol | Water during polymerization | Causes unwanted cross-linking in conjugations. creativepegworks.com | Ion-exchange or size exclusion chromatography. creativepegworks.commdpi.com |
| m-PEG3-alcohol | Incomplete oxidation of precursor | Inactive in subsequent coupling reactions. | Chromatography; ensuring complete reaction. google.com |
| m-PEG3-carboxylic acid | Incomplete chlorination | Reacts via different chemistry; lower reactivity. broadpharm.com | Recrystallization; driving chlorination to completion. researchgate.net |
Scale-Up Considerations and Industrial Synthesis of this compound
Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces significant challenges related to safety, cost, and process control.
Reagent Handling and Safety: Reagents like thionyl chloride, oxalyl chloride, and especially phosgene (B1210022) (a potential industrial-scale chlorinating agent) are highly toxic and corrosive. fiveable.me Large-scale synthesis requires specialized equipment, such as corrosion-resistant reactors and scrubbers to neutralize toxic off-gases. The use of continuous flow reactors is an increasingly common strategy to improve safety by minimizing the volume of hazardous intermediates present at any given time. fiveable.me
Process Control and Consistency: Maintaining batch-to-batch consistency is crucial for a commercial product. This requires precise control over reaction parameters such as temperature, reaction time, and stoichiometry. The moisture-sensitive nature of the acid chloride functional group necessitates that the entire process be conducted under strictly anhydrous conditions to prevent hydrolysis back to the carboxylic acid.
Purification and Cost-Effectiveness: Purification methods must be scalable and cost-effective. While chromatography is excellent for achieving high purity at the lab scale, it can be expensive and complex to implement for large-scale production. mdpi.com Therefore, optimizing crystallization or precipitation methods is often preferred for industrial synthesis to ensure a high-purity product is obtained in a cost-effective manner. researchgate.net
Reaction Mechanisms and Chemical Reactivity of M Peg3 Acid Chloride
Nucleophilic Acyl Substitution Reactions Initiated by m-PEG3-acid chloride
The core reactivity of this compound involves the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.orgchemistrysteps.com This two-step addition-elimination mechanism is characteristic of nucleophilic acyl substitutions. libretexts.orgchemguide.co.uk
The reaction of this compound with primary and secondary amines is a robust and widely utilized method for forming stable amide bonds. axispharm.com This aminolysis reaction is highly efficient due to the strong nucleophilicity of amines and the high electrophilicity of the acid chloride. ccspublishing.org.cnresearchgate.net
The general mechanism involves the attack of the amine's lone pair of electrons on the carbonyl carbon of the acid chloride. The resulting tetrahedral intermediate then collapses, expelling the chloride ion. A second equivalent of the amine or a non-nucleophilic base is typically required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. luxembourg-bio.com
Reaction with Primary Amines: Forms a secondary amide.
R-NH₂ + m-PEG3-COCl → m-PEG3-CONH-R + HCl
Reaction with Secondary Amines: Forms a tertiary amide.
R₂NH + m-PEG3-COCl → m-PEG3-CONR₂ + HCl
These reactions are fundamental in PEGylation, where the hydrophilic PEG chain of this compound is attached to proteins or peptides via their lysine (B10760008) residues' primary amine groups. axispharm.com
This compound readily reacts with alcohols and phenols to yield esters. chemguide.co.uk This process, known as alcoholysis, is also a nucleophilic acyl substitution reaction.
The reaction with alcohols is typically rapid and highly exothermic, producing the corresponding ester and hydrogen chloride gas. libretexts.orgmasterorganicchemistry.com The mechanism is analogous to amidation, involving a nucleophilic attack by the alcohol's oxygen on the carbonyl carbon, followed by the elimination of chloride. chemguide.co.uk
Phenols, where the hydroxyl group is attached to an aromatic ring, are generally less nucleophilic than aliphatic alcohols. Consequently, their reaction with acyl chlorides is slower. chemguide.co.ukaakash.ac.in The reaction rate can be enhanced by first converting the phenol (B47542) to its more nucleophilic conjugate base, the phenoxide ion, by using a base like sodium hydroxide. aakash.ac.in
Table 2: Comparison of Esterification Reactions
| Nucleophile | Reactivity with Acyl Chloride | Typical Conditions | Notes |
|---|---|---|---|
| Primary Alcohol | High | Room temperature, often in the presence of a non-nucleophilic base (e.g., pyridine) | Vigorous reaction, produces HCl. libretexts.org |
| Secondary Alcohol | Moderate | Room temperature or gentle warming, with a base | Slower than primary alcohols due to steric hindrance. |
| Tertiary Alcohol | Low | Harsher conditions may be needed | Elimination side reactions are possible. |
| Phenol | Moderate | Warming may be required | Reactivity is enhanced by conversion to a phenoxide ion. chemguide.co.ukaakash.ac.in |
This interactive table summarizes the relative reactivity and conditions for the esterification of various hydroxyl-containing compounds with acyl chlorides.
Thiols (R-SH) can react with this compound to form thioesters (m-PEG3-CO-SR). Thiols are excellent nucleophiles, often more so than their corresponding alcohols, and the reaction proceeds readily. masterorganicchemistry.com The reaction mechanism mirrors that of amidation and esterification. The sulfur atom of the thiol attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then expels the chloride ion. warwick.ac.uk
This reaction is significant in the synthesis of functionalized polymers and in bioconjugation strategies targeting cysteine residues in proteins. warwick.ac.ukrsc.org The resulting thioester bond itself can be a useful functional handle for further reactions, such as native chemical ligation. rsc.org
Kinetics and Thermodynamics of this compound Reactivity
While specific kinetic and thermodynamic data for this compound are not widely published, its reactivity can be accurately inferred from studies on analogous acyl chlorides.
Kinetics: Reactions of acyl chlorides are generally very fast. The rate-determining step is typically the initial nucleophilic attack on the carbonyl carbon. libretexts.org The high reactivity stems from the poor resonance stabilization between the carbonyl group and the chlorine atom's lone pairs, and the strong inductive effect of chlorine, which makes the carbonyl carbon highly electrophilic. libretexts.org For instance, the hydrolysis half-life of related PEG-NHS esters, which are less reactive than acid chlorides, can be on the order of minutes at physiological pH. creativepegworks.com It is expected that the hydrolysis of this compound would be nearly instantaneous in aqueous environments without careful control of conditions.
Thermodynamics: Nucleophilic acyl substitution reactions involving acid chlorides are highly favorable thermodynamically (exergonic). mdpi.com The primary driving force is the formation of a more stable bond in the product (e.g., an amide or ester bond) compared to the high-energy acyl chloride bond, and the formation of the very stable chloride ion. Computational studies on the reaction of acetyl chloride with methylamine (B109427) show a significant release of energy (negative ΔG), confirming the thermodynamic favorability of amidation. mdpi.com
Chemoselectivity and Orthogonal Reactivity of this compound in Complex Systems
The high reactivity of the acid chloride group allows for a degree of chemoselectivity. In a molecule containing multiple nucleophilic groups, this compound will preferentially react with the strongest, most accessible nucleophile. The general order of nucleophilicity for common functional groups is:
Thiolate > Amine > Thiol > Alcohol/Phenol > Water
This differential reactivity is the basis for achieving selective modifications in complex molecules like proteins. For example, under controlled pH, an amine (like the side chain of lysine) can be acylated in the presence of less reactive alcohols (like the side chain of serine or threonine).
The concept of orthogonal reactivity is crucial when using bifunctional linkers. nih.govrsc.org This refers to the ability to react one functional group on a molecule without affecting another, distinct functional group. sigmaaldrich.com While this compound itself is monofunctional, it is often used to introduce a PEG linker onto a molecule that has other reactive sites intended for subsequent, orthogonal reactions. For instance, a protein could be reacted with this compound at its amine residues, and then a different, non-amine-reactive chemistry could be used to modify another part of the protein. sigmaaldrich.com The ability to perform reactions under different conditions (e.g., pH control) can allow for selective targeting of different nucleophiles, such as aryl thiols in the presence of alkyl thiols. acs.org
Stability and Degradation Pathways of the Acid Chloride Moiety in this compound
The primary pathway for the degradation of this compound is hydrolysis. The acid chloride moiety is extremely sensitive to moisture, reacting with water to form the corresponding carboxylic acid (m-PEG3-acid) and HCl. sciencemadness.org
m-PEG3-COCl + H₂O → m-PEG3-COOH + HCl
Due to this high reactivity with water, the compound must be stored under strictly anhydrous conditions to maintain its integrity. medkoo.com Any exposure to atmospheric moisture will lead to rapid degradation.
In addition to the instability of the acid chloride group, the polyether backbone of the PEG chain can be susceptible to oxidative degradation over long periods, especially in the presence of transition metals or reactive oxygen species. nsf.govresearchgate.net This process can lead to chain cleavage and the formation of impurities such as formaldehyde (B43269) and formic acid, which could potentially engage in side reactions with target molecules. researchgate.net However, for the typical short reaction times associated with the highly reactive acid chloride, degradation of the PEG backbone is generally not a primary concern.
Applications of M Peg3 Acid Chloride in Bioconjugation and Bio Functionalization Research
Strategies for Covalent Attachment to Biomacromolecules via m-PEG3-acid chloride Linkage
The primary utility of this compound in bioconjugation lies in its highly reactive acid chloride functional group. This group readily reacts with nucleophilic moieties present on biomacromolecules, such as primary amines, to form stable amide bonds. axispharm.combroadpharm.com This reactivity is central to the strategies for covalently attaching this compound to proteins, nucleic acids, and polysaccharides.
Conjugation to Proteins and Peptides for Advanced Biologics
The process of attaching polyethylene (B3416737) glycol (PEG) chains to proteins and peptides, known as PEGylation, is a well-established strategy to enhance their therapeutic properties. conicet.gov.ar The covalent attachment of this compound to proteins and peptides primarily targets the primary amine groups of lysine (B10760008) residues and the N-terminus of the polypeptide chain. conicet.gov.ar This reaction, typically carried out under mild basic conditions, results in the formation of a stable amide linkage. broadpharm.com
The addition of the m-PEG3 moiety can improve the pharmacokinetic and pharmacodynamic profiles of protein and peptide drugs by:
Increasing hydrodynamic size: This can reduce renal clearance, leading to a longer circulation half-life. nottingham.ac.uk
Masking from the immune system: The PEG chain can shield the protein from immune recognition, reducing immunogenicity. conicet.gov.arnih.gov
Enhancing solubility and stability: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic proteins and protect them from proteolysis. nottingham.ac.uknih.gov
Research has shown that the site of PEGylation can significantly impact the biological activity and stability of the resulting conjugate. researchgate.net Therefore, controlling the reaction conditions to favor modification at specific sites is a key area of investigation.
Functionalization of Nucleic Acids and Oligonucleotides
The functionalization of nucleic acids and oligonucleotides with PEG linkers like this compound is a growing area of research for applications in gene delivery and diagnostics. beilstein-journals.orgrsc.org The amino groups on modified nucleobases or the terminal ends of synthetic oligonucleotides can be targeted for conjugation with this compound. nih.gov
Key applications include:
Improved delivery of nucleic acid therapeutics: PEGylation can protect nucleic acids from nuclease degradation and improve their pharmacokinetic properties. rsc.org
Enhanced cellular uptake: Functionalization can facilitate entry into cells, a major hurdle for nucleic acid-based therapies. nih.govacs.org
Development of diagnostic probes: Attaching PEGylated linkers can improve the solubility and biocompatibility of nucleic acid probes.
Derivatization of Polysaccharides and Glycans
Polysaccharides and glycans, with their diverse structures and biological roles, are also targets for modification with this compound. chalmers.se The hydroxyl groups on polysaccharides can be chemically modified to introduce amine functionalities, which can then be reacted with this compound. nih.gov Alternatively, the carboxyl groups present in some polysaccharides, such as hyaluronic acid, can be activated to react with amine-terminated PEG linkers, a strategy that could be adapted for acid chloride-based PEGylation. chalmers.se
PEGylated polysaccharides have shown potential in:
Drug delivery systems: Creating biocompatible and biodegradable nanoparticles and hydrogels. nih.govacs.org
Vaccine development: Conjugating polysaccharide antigens to carrier proteins via PEG linkers can enhance the immune response. google.com
Tissue engineering: Modifying the surface of materials with PEGylated polysaccharides can improve their biocompatibility.
Site-Specific Bioconjugation Methodologies Employing this compound
Achieving site-specific bioconjugation is crucial to preserve the biological activity of the modified biomacromolecule. While traditional methods often result in a heterogeneous mixture of products, newer strategies aim for precise control over the conjugation site. nih.govnih.gov
For this compound, which primarily reacts with amines, site-specificity can be achieved through several approaches:
Targeting the N-terminus: The α-amine group at the N-terminus of a protein has a lower pKa than the ε-amine group of lysine residues. By carefully controlling the reaction pH, preferential conjugation at the N-terminus can be achieved. unimi.it
Enzymatic modification: Enzymes like transglutaminase can be used to introduce specific reactive tags onto a protein, which can then be conjugated with a suitably functionalized PEG linker. nih.gov While not a direct reaction with this compound, this highlights the principle of creating a unique reactive site.
Incorporation of unnatural amino acids: Genetic engineering can be used to introduce unnatural amino acids with unique reactive handles into a protein sequence, allowing for highly specific conjugation. mdpi.comacs.org
Multi-Component Bioconjugate Synthesis Utilizing this compound as a Linker
The heterobifunctional nature of this compound makes it a valuable component in the synthesis of multi-component bioconjugates. For instance, it can be used to link a targeting moiety to a therapeutic agent. A common application is in the construction of Proteolysis Targeting Chimeras (PROTACs). glpbio.comchemsrc.com PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. glpbio.comchemsrc.com this compound can serve as a flexible linker to connect the two binding ligands. chemsrc.comtocris.com
Influence of this compound Architecture on Bioconjugate Stability and Conformation
The architecture of the PEG linker, including its length and branching, can significantly influence the stability and conformation of the resulting bioconjugate. nih.govresearchgate.net
Conformational Stability: Studies have shown that PEGylation can increase the conformational stability of proteins. researchgate.net The flexible PEG chain can act as a molecular shield, protecting the protein from unfolding and aggregation. nih.gov The extent of this stabilization is dependent on the length of the PEG chain and the site of attachment. nih.govresearchgate.net
Advanced Research Applications of M Peg3 Acid Chloride in Targeted Therapeutic and Diagnostic Modalities
Integration of m-PEG3-acid chloride in Proteolysis Targeting Chimeras (PROTACs) and Molecular Degraders
Proteolysis targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. precisepeg.comchemsrc.com These molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. explorationpub.comtargetmol.com this compound serves as a PEG-based linker, playing a crucial role in the synthesis and function of these degraders. chemsrc.com
The design of the linker is a critical determinant of a PROTAC's success, influencing its physicochemical properties and biological activity. nih.gov When incorporating this compound into a PROTAC, several design principles are considered to optimize the resulting molecule's performance. The primary function of the linker is to connect the two ligands, and its characteristics, such as chemical nature, length, hydrophilicity, and rigidity, must be carefully tuned. broadpharm.comexplorationpub.com
Key design considerations for this compound-based linkers include:
Solubility Enhancement : The PEG component addresses potential solubility issues of the PROTAC construct. precisepeg.com
Controlled Conjugation : The acid chloride functional group allows for predictable and stable covalent bond formation. axispharm.combroadpharm.com
Optimal Spatial Orientation : The linker's length and flexibility help to achieve the necessary proximity and orientation between the target protein and the E3 ligase for the formation of a stable and productive ternary complex. precisepeg.comexplorationpub.com
Modulation of Permeability : The physicochemical properties of the PEG linker can be tuned to improve cell membrane permeability. explorationpub.com
Table 1: Key Design Parameters for this compound in PROTACs
| Parameter | Role of this compound | Desired Outcome |
|---|---|---|
| Chemical Nature | Provides a hydrophilic, flexible PEG chain. broadpharm.comprecisepeg.com | Improved aqueous solubility and favorable physicochemical properties. precisepeg.com |
| Linker Length | Contributes a defined length of 11 atoms (3 PEG units + associated atoms). | Influences ternary complex formation and degradation selectivity. explorationpub.com |
| Attachment Chemistry | The acid chloride group reacts readily with amines or alcohols. axispharm.combroadpharm.com | Stable and efficient conjugation to ligands. broadpharm.com |
| Flexibility | The ethylene (B1197577) glycol backbone offers conformational flexibility. precisepeg.com | Facilitates optimal spatial arrangement of the ternary complex. creative-biolabs.com |
Impact of this compound Linker Length and Rigidity on PROTAC Efficacy
The length and rigidity of the linker have a profound effect on the efficacy of a PROTAC. explorationpub.com The specific length of the this compound linker is a critical factor in forming a stable and functional ternary complex (POI-PROTAC-E3 ligase). creative-biolabs.com An optimal linker length is necessary to bridge the two proteins effectively; a linker that is too short may cause steric hindrance, while one that is too long might not facilitate a stable interaction. creative-biolabs.com Studies have shown that even minor changes in linker length, such as adding or removing a few atoms, can significantly alter a PROTAC's degradation potency and even its selectivity for different protein targets. explorationpub.com For instance, a study on ERα targeting PROTACs showed that a 16-atom PEG linker was significantly more potent than a 12-atom linker, despite similar binding affinities. explorationpub.com
The flexibility of the this compound linker, a characteristic of PEG chains, is also a key determinant of PROTAC activity. precisepeg.comcreative-biolabs.com Flexible linkers can allow the PROTAC to adopt multiple conformations, which can be advantageous for inducing the formation of the ternary complex. creative-biolabs.com However, excessive flexibility can also be detrimental. In contrast, introducing some rigidity into the linker can help pre-organize the PROTAC into a conformation that is more favorable for binding, potentially improving the stability of the ternary complex and enhancing degradation efficacy. creative-biolabs.com Therefore, the inherent flexibility of the m-PEG3 linker represents a balance that is often favorable in initial PROTAC designs. precisepeg.com
Table 2: Research Findings on PEG Linker Impact in PROTACs
| Study Focus | Key Finding | Implication for this compound |
|---|---|---|
| Linker Length & Selectivity | Longer PEG linkers shifted degradation selectivity towards CRABP-I, while shorter ones favored CRABP-II. explorationpub.com | The fixed length of m-PEG3 contributes to a specific degradation profile that can be systematically evaluated. |
| Linker Composition & Activity | HaloPROTACs required an ethylene glycol component to induce target degradation. explorationpub.com | The PEG nature of m-PEG3 is essential for the activity of certain PROTAC classes. |
| Linker Length & Potency | In ERα degraders, a 16-atom PEG linker was more potent than a 12-atom one. explorationpub.com | The specific length of an m-PEG3-based linker is a critical optimization parameter for potency. |
| Linker Flexibility | Flexible linkers are widely used and can enhance interactions between the PROTAC and its target proteins. creative-biolabs.com | The inherent flexibility of m-PEG3 is a beneficial feature for facilitating ternary complex formation. creative-biolabs.com |
Functionalization of Polymeric Scaffolds and Nanomaterials for Biomedical Engineering
In biomedical engineering, polymeric scaffolds and nanomaterials serve as foundational structures for applications like tissue engineering and drug delivery. frontiersin.orgresearchgate.net The utility of these materials is greatly enhanced through functionalization, a process where their surfaces are modified to impart specific biological or chemical properties. researchgate.netmdpi.com this compound is a valuable reagent for this purpose due to its ability to covalently attach hydrophilic PEG chains to these structures. axispharm.comaxispharm.com
The process typically involves reacting the acid chloride group of this compound with amine or hydroxyl groups present on the surface of the polymer or nanomaterial. broadpharm.comcd-bioparticles.net This "PEGylation" creates a hydrophilic and biocompatible surface. tandfonline.comnih.gov For instance, synthetic polymers like polylactic-co-glycolic acid (PLGA), which are widely used for their biodegradability, can be functionalized with this compound to improve their properties. mdpi.com This modification can enhance the diffusion of nanoparticles through biological barriers like mucus and improve the delivery of therapeutic agents. mdpi.com In tissue engineering, scaffolds made from polymers like polycaprolactone (B3415563) (PCL) or polylactic acid (PLA) can be functionalized to better mimic the natural extracellular matrix (ECM) and support cell growth and differentiation. researchgate.netmdpi.com
Development of Advanced Diagnostic Probes and Imaging Agents
The development of sensitive and specific diagnostic probes and imaging agents is crucial for early disease detection and monitoring. mdpi.com this compound and similar PEG linkers are utilized in the synthesis of these advanced tools. axispharm.com The incorporation of a PEG linker can improve the pharmacokinetic properties of the probe, for example, by increasing its circulation time in the body. nih.gov
The hydrophilic nature of the PEG chain enhances the solubility of the probe in aqueous biological environments, which is often a challenge for complex organic molecules used in imaging. broadpharm.comcd-bioparticles.net Furthermore, PEGylation can help to create "stealth" nanoparticles for imaging applications, which can evade rapid clearance by the immune system, allowing for longer imaging times and better accumulation at the target site. nih.gov For example, fluorescent probes for detecting cancer biomarkers can be designed with PEG tails to improve their water solubility and biocompatibility. mdpi.com In the context of magnetic resonance imaging (MRI), PEG-functionalized magnetic nanoparticles have been developed as contrast agents with long circulation times. nih.govresearchgate.net The acid chloride group of this compound provides a convenient method for attaching the PEG linker to the core imaging molecule or nanoparticle. axispharm.com
Surface Modification of Biomaterials for Enhanced Biocompatibility and Bioactivity
When a biomaterial is implanted in the body, its surface interacts directly with biological systems. frontiersin.orgrsc.org These interactions can lead to undesirable responses such as protein adsorption, platelet adhesion, and inflammatory reactions. frontiersin.orgnih.gov Surface modification with this compound is a powerful strategy to enhance the biocompatibility of these materials. frontiersin.orgrsc.org
Grafting PEG chains onto a biomaterial's surface creates a hydrophilic, flexible layer that can repel proteins and cells, a phenomenon known as antifouling. frontiersin.orgnih.gov This is particularly important for blood-contacting devices like stents and catheters, where protein adsorption can initiate the blood coagulation cascade, leading to thrombosis. rsc.orgfrontiersin.org By reacting this compound with the material surface, a dense layer of PEG can be created that significantly reduces these adverse events. broadpharm.comfrontiersin.org
Beyond just improving biocompatibility, surface modification can also be used to introduce specific bioactivity. rsc.orgmdpi.com The terminal methoxy (B1213986) group of this compound renders it relatively inert, but other PEG derivatives with different end-groups can be used to attach bioactive molecules like peptides (e.g., RGD sequences that promote cell adhesion) or growth factors. mdpi.comsigmaaldrich.com This allows for the creation of biomaterials that not only are well-tolerated by the body but also actively promote desired biological responses, such as tissue integration and healing. rsc.orgrsc.org For example, combining surface texturing with PEG grafting has been shown to be highly effective at preventing both thrombosis and bacterial infection on biomaterial surfaces. frontiersin.org
Analytical Methodologies for the Characterization of M Peg3 Acid Chloride and Its Conjugates in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for confirming the chemical structure of m-PEG3-acid chloride and verifying its successful conjugation to target molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are used to provide a detailed map of the molecule's carbon-hydrogen framework. acs.org
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their local chemical environments. For this compound, distinct signals corresponding to the methoxy (B1213986) group, the ethylene (B1197577) glycol repeating units, and the methylene (B1212753) group adjacent to the acid chloride are expected. The integration of these signals can also confirm the ratio of these protons, verifying the structure of the discrete PEG linker. acs.orgresearchgate.net
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include the carbonyl carbon of the acid chloride, the carbons of the PEG backbone, and the terminal methoxy carbon. mdpi.comresearchgate.net The chemical shift of the carbonyl carbon is particularly indicative of the acid chloride functional group.
Table 1: Indicative NMR Chemical Shifts (δ) for this compound Precursors and Related Structures Note: Data is illustrative and based on typical values for similar PEG structures in common deuterated solvents like CDCl₃ or DMSO-d₆. The acid chloride functionality will shift adjacent proton and carbon signals downfield.
| Assignment | Typical ¹H NMR Shift (ppm) | Typical ¹³C NMR Shift (ppm) |
| CH₃ -O- | ~3.38 (singlet) | ~59 |
| -O-CH₂CH₂ -O- (PEG Backbone) | ~3.64 (multiplet) | ~70 |
| -CH₂ -COCl | ~4.0-4.5 (triplet) | ~45-50 |
| -CH₂-CO Cl | Not Applicable | ~170 |
Data compiled from findings on related PEG compounds. acs.orgmdpi.comresearchgate.netrsc.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by specific absorption bands.
C=O Stretch (Acid Chloride): A very strong and sharp absorption band at a high frequency, typically in the range of 1790-1815 cm⁻¹, is the hallmark of the acid chloride carbonyl group. uc.eduuomustansiriyah.edu.iquobabylon.edu.iq This high frequency distinguishes it from other carbonyl compounds like esters or carboxylic acids. libretexts.org
C-O-C Stretch (Ether): A strong, broad band characteristic of the ether linkages in the PEG backbone is observed in the 1100-1250 cm⁻¹ region. researchgate.netuobabylon.edu.iq
C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the alkyl chain are typically found around 2850-3000 cm⁻¹. uomustansiriyah.edu.iq
The disappearance of the broad O-H stretch of the precursor carboxylic acid and the appearance of the sharp C=O stretch at ~1800 cm⁻¹ provides clear evidence of the successful conversion to the acid chloride. core.ac.uk
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| Acid Chloride (R-COCl) | C=O Stretch | 1790 - 1815 | Strong, Sharp |
| Ether (C-O-C) | C-O Stretch | 1100 - 1250 | Strong, Broad |
| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Medium to Strong |
Data compiled from general IR spectroscopy principles and data for related compounds. uc.eduuobabylon.edu.iquobabylon.edu.iq
Mass Spectrometry (MS) provides the molecular weight of the compound, offering definitive confirmation of its identity. Electrospray Ionization (ESI) is a common technique for analyzing PEG derivatives. enovatia.com Due to the nature of the PEG chain, molecules are often detected as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions, in addition to the protonated molecule ([M+H]⁺). rsc.orgwashington.edu The resulting mass spectrum for a discrete PEG compound like this compound will show a sharp, well-defined peak corresponding to its molecular weight, confirming its monodispersity. For conjugates, MS can determine the mass of the final product, thereby confirming successful PEGylation. ingenieria-analitica.comsciex.com
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatography is indispensable for separating this compound from starting materials and impurities, as well as for monitoring the progress of conjugation reactions.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound and its conjugates.
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is commonly used, where compounds are separated based on their hydrophobicity. A typical setup involves a C18 column with a gradient elution using a mixture of water and an organic solvent like acetonitrile. nemi.gov Because the acid chloride group lacks a strong UV chromophore, detection can be challenging. thermofisher.com Therefore, detectors like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) detector are often employed. thermofisher.comtandfonline.comnih.gov ELSD and CAD are generally more sensitive than RI detection for PEG compounds. tandfonline.com
Reaction Monitoring: HPLC is used to track the consumption of the this compound and the formation of the PEGylated product over time. By analyzing aliquots from the reaction mixture, one can observe the decrease in the reactant peak area and the corresponding increase in the product peak area, allowing for the determination of reaction completion. thermofisher.com
Gel Permeation Chromatography (GPC) , also known as Size-Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume (size) in solution. chromatographyonline.com
Purity and Polydispersity: GPC is the primary method for determining the molecular weight distribution and polydispersity of polymers. lcms.cz For a discrete compound like this compound, GPC confirms its monodisperse nature (a single, sharp peak). It is also effective at identifying any high-molecular-weight impurities (e.g., dimers) or residual low-molecular-weight starting materials. mdpi.com
Analysis of Conjugates: In PEGylation reactions, GPC is used to separate the larger PEGylated conjugate from the smaller, unreacted PEG reagent and the original substrate molecule. scielo.br Typical GPC systems may use tetrahydrofuran (B95107) (THF) or aqueous mobile phases, with calibration performed using well-defined PEG or polystyrene standards. chromatographyonline.comchromatographyonline.comjenkemusa.com
Quantitative Analysis of Functionalization Efficiency and Product Yield
Quantifying the extent of a reaction is crucial for process optimization and characterization.
Functionalization Efficiency: The efficiency of converting the precursor (e.g., m-PEG3-acid) to this compound can be assessed using techniques like NMR or HPLC. In ¹H NMR, comparing the integration of a peak unique to the product with one from the starting material allows for the calculation of conversion percentage. Similarly, in HPLC, the relative peak areas of the starting material and product can be used for quantification, provided a suitable detector like ELSD or CAD is used. thermofisher.com
Advanced Hyphenated Techniques for Complex Mixture Analysis
To gain deeper insight into complex reaction mixtures, chromatographic separation is often coupled directly with spectroscopic detection.
Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful tool for the analysis of PEGylation reactions. researchgate.netimpactanalytical.com
Comprehensive Characterization: This technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. ingenieria-analitica.com As the HPLC separates the components of a mixture (e.g., desired product, unreacted starting materials, side-products), the mass spectrometer provides the molecular weight for each eluting peak. enovatia.com This allows for the confident identification of each species in the chromatogram. researchgate.net
Analysis of Conjugates: For PEGylated proteins or peptides, LC-MS can confirm the identity of the conjugate and determine the degree of PEGylation (i.e., the number of PEG chains attached to the molecule). sciex.com Sometimes, post-column addition of a charge-stripping agent like triethylamine (B128534) (TEA) is used to simplify the complex charge state distributions of large PEGylated molecules, making the resulting mass spectra easier to interpret. ingenieria-analitica.comresearchgate.net
Gel Permeation Chromatography-Multi-Angle Light Scattering (GPC-MALS) provides an absolute measurement of the molar mass of eluting species without reliance on column calibration standards. This is particularly valuable for accurately characterizing the molecular weight of novel PEG conjugates, providing a more accurate assessment than standard GPC with column calibration.
Emerging Research Directions and Future Perspectives for M Peg3 Acid Chloride
Synergistic Integration with Bioorthogonal and Click Chemistry Approaches
Bioorthogonal chemistry refers to a class of reactions that can occur in complex biological environments without interfering with native biochemical processes. acs.org A key subset of these reactions is "click chemistry," which is characterized by high yields, stereospecificity, and simple reaction conditions. researchgate.net The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org
The direct involvement of m-PEG3-acid chloride in click chemistry is not its primary function, as the acid chloride group is not a typical click chemistry handle. However, its true potential lies in its role as a precursor for creating click-reactive molecules. The acid chloride can be readily reacted with various nucleophiles to introduce bioorthogonal functionalities. axispharm.com
Strategic Derivatization for Click Chemistry:
Synthesis of Azide-Functionalized PEG Linkers: By reacting this compound with an amine-containing azide, such as 4-azidobutylamine, an amide bond is formed, yielding a new molecule, m-PEG3-azide . This derivative can then participate in strain-promoted azide-alkyne cycloaddition (SPAAC) or CuAAC reactions. nih.govnih.gov SPAAC is particularly valuable for in vivo applications as it avoids the use of a toxic copper catalyst. mdpi.com
Synthesis of Alkyne-Functionalized PEG Linkers: Similarly, reacting this compound with an alkyne-containing amine (e.g., propargylamine) would produce m-PEG3-alkyne . This molecule serves as the other key partner in azide-alkyne cycloaddition reactions.
This derivatization strategy allows researchers to leverage the advantageous properties of the PEG linker—such as enhanced solubility and reduced immunogenicity of the final conjugate—while accessing the power and specificity of click chemistry. axispharm.comresearchgate.net For instance, an m-PEG3-azide linker could be used to attach to a protein modified with a cyclooctyne, a common SPAAC reaction partner. nih.gov This synergistic approach is being explored for creating advanced antibody-drug conjugates (ADCs) and functionalized nanoparticles for targeted drug delivery. nih.gov
| Derivative | Precursors | Click Chemistry Application | Potential Use |
|---|---|---|---|
| m-PEG3-azide | This compound + Amine-azide | CuAAC, SPAAC | Bioconjugation to alkyne-modified proteins or surfaces |
| m-PEG3-alkyne | This compound + Amine-alkyne | CuAAC, SPAAC | Bioconjugation to azide-modified biomolecules |
Exploration in Novel Materials Science Applications
The ability to tailor the surface properties of materials is a cornerstone of modern materials science. The this compound molecule is an excellent candidate for surface modification due to its reactive acid chloride group and the hydrophilic, biocompatible nature of the PEG chain. bioglyco.comaxispharm.com Applications range from preventing non-specific protein adsorption on biosensors to creating biocompatible coatings for medical implants.
One emerging area is the functionalization of polymer microspheres and nanoparticles. nyu.edu By incorporating this compound or its derivatives onto the surface of these particles, researchers can create "stealth" nanoparticles that can evade the immune system, leading to longer circulation times and improved drug delivery to target tissues. axispharm.com The acid chloride can react with amine or hydroxyl groups present on the surface of a material to form stable covalent bonds. broadpharm.com
Furthermore, the integration of this compound with click-functionalized surfaces opens up new possibilities. A material surface could first be modified with alkyne groups. Then, an m-PEG3-azide derivative could be "clicked" onto the surface, creating a dense and stable PEG layer. nyu.edu This method offers high efficiency and control over the surface chemistry, which is critical for applications in diagnostics, nanotechnology, and regenerative medicine. biochempeg.com
Computational Modeling and In Silico Prediction of this compound Reactivity
Computational chemistry provides powerful tools for predicting the behavior and reactivity of molecules, thereby reducing the need for extensive trial-and-error experimentation. mdpi.com Methods like Density Functional Theory (DFT) can be employed to model the electronic structure of this compound and predict its reactivity with various nucleophiles. researchgate.netresearchgate.net
Key Parameters for In Silico Prediction:
Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity. mdpi.com A smaller energy gap generally suggests higher reactivity. DFT calculations can determine the HOMO-LUMO gap for this compound, helping to predict its reaction kinetics.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, the MEP would highlight the electrophilic nature of the carbonyl carbon in the acid chloride group, confirming its susceptibility to nucleophilic attack.
Binding and Solvation Energies: Molecular dynamics (MD) and quantum mechanics (QM) simulations can calculate the binding energy between this compound and other molecules, as well as the thermodynamics of its solvation. nih.govacs.org Recent studies have used multi-scale simulations to investigate the interactions between PEG carriers and drug molecules, and similar methodologies could be applied to predict the stability and behavior of this compound conjugates. nih.gov
While specific computational studies on this compound are not yet widespread, the established success of these methods for similar PEGylated molecules and reactive compounds indicates a promising future for the in silico design and optimization of its applications. nih.govnih.gov
| Computational Method | Predicted Property | Significance for this compound |
|---|---|---|
| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Predicts chemical reactivity and kinetic stability. mdpi.com |
| DFT | Molecular Electrostatic Potential (MEP) | Identifies reactive sites for nucleophilic attack. |
| Molecular Dynamics (MD) | Binding Free Energy | Assesses the stability of conjugates formed with the linker. nih.gov |
| QM/MD Simulations | Solvation Free Energy | Predicts solubility and behavior in different solvent environments. nih.gov |
Development of High-Throughput Screening Platforms for this compound Derivatizations
High-throughput screening (HTS) allows for the rapid synthesis and testing of large libraries of compounds, accelerating the discovery of new functional molecules. mdpi.com The development of HTS platforms focused on this compound derivatizations could significantly expand its utility in drug discovery and materials science.
An HTS platform could be designed to react this compound with a large library of diverse nucleophiles (e.g., amines, alcohols, thiols) in a microplate format. Each well would contain a unique nucleophile, leading to the parallel synthesis of hundreds or thousands of novel m-PEG3 derivatives. Automated synthesis robots could handle the precise liquid dispensing required for these reactions. mdpi.com
Following synthesis, these new derivatives could be screened for desired properties. For example, if the goal is to develop new drug linkers, the library could be tested for stability in plasma, cleavage under specific biological conditions, or efficacy in cell-based assays. In materials science, the derivatives could be screened for their ability to form stable, protein-resistant coatings on various surfaces.
The combination of robotic synthesis and automated screening would enable the rapid identification of lead compounds with optimal properties, a process that would be impractically slow and resource-intensive using traditional methods. This approach holds the potential to unlock novel applications for PEGylated compounds derived from this compound.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing m-PEG3-acid chloride, and how can its purity be validated?
- Synthesis : this compound (CAS 66722-87-0) is typically derived from m-PEG3-carboxylic acid via reaction with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction requires anhydrous conditions and inert gas purging to avoid hydrolysis .
- Purity Validation : Use nuclear magnetic resonance (¹H/¹³C NMR) to confirm the absence of residual solvents (e.g., dichloromethane) and unreacted precursors. Titration with a primary amine (e.g., benzylamine) can quantify active chloride content, while thin-layer chromatography (TLC) monitors reaction progress .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Spectroscopic Methods :
- FT-IR : Confirm the carbonyl stretch (~1800 cm⁻¹) and PEG ether linkages (~1100 cm⁻¹).
- Mass Spectrometry (MS) : Validate molecular weight (210.7 g/mol) via ESI-MS or MALDI-TOF .
- Chromatography : Reverse-phase HPLC with a C18 column under gradient elution (water/acetonitrile + 0.1% TFA) assesses purity (>95% required for reproducible conjugation) .
Q. How should this compound be stored to maintain reactivity in aqueous reaction systems?
- Store under argon at –20°C in anhydrous solvents (e.g., dichloromethane or DMF). Aliquot to avoid repeated freeze-thaw cycles, which accelerate hydrolysis. Pre-dry glassware and use molecular sieves (3Å) to absorb residual moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound with amino vs. hydroxyl groups?
- Context : Discrepancies arise from solvent polarity and pH. For example, amino groups react faster in aprotic solvents (e.g., DMF), while hydroxyl activation requires catalysts like DMAP.
- Methodology :
Perform competitive reactions using model substrates (e.g., glycine vs. ethanol).
Monitor kinetics via ¹H NMR or UV-Vis (using ninhydrin for amine quantification).
Adjust pH to deprotonate hydroxyl groups (e.g., pH >10 with NaHCO₃) to enhance reactivity .
Q. What experimental design principles ensure reproducibility in conjugating this compound to proteins or nanoparticles?
- Controls : Include a negative control (omitting the acid chloride) to rule out non-specific binding.
- Optimization :
- Molar Ratio : Start with a 5:1 (this compound:substrate) ratio to avoid over-modification.
- Quenching : Add excess Tris buffer post-reaction to neutralize unreacted chloride.
Q. How can researchers address low yields in crosslinking this compound with heterobifunctional linkers?
- Troubleshooting :
- Solvent Compatibility : Avoid solvents that deactivate the acid chloride (e.g., water, alcohols). Use DMF or THF.
- Temperature : Conduct reactions at 0–4°C to suppress side reactions (e.g., hydrolysis).
- Purification : Employ size-exclusion chromatography (SEC) to isolate the desired crosslinked product from unreacted species .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Standardization :
- Use high-purity precursors (e.g., PEG chains with polydispersity index <1.05).
- Implement in-line FT-IR for real-time monitoring of the acyl chloride formation.
Methodological & Analytical Considerations
Q. How should researchers design a stability study for this compound under varying pH conditions?
- Protocol :
Prepare buffered solutions (pH 2–12) and incubate this compound at 25°C.
Sample aliquots at intervals (0, 1, 6, 24 hrs) and analyze via TLC or HPLC.
Calculate degradation half-life (t₁/₂) using first-order kinetics.
- Key Metrics : Hydrolysis rates increase exponentially above pH 7 due to nucleophilic attack by hydroxide ions .
Q. What statistical methods are appropriate for analyzing reaction yield data in this compound applications?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
